A Technical Guide to the Physical and Chemical Properties of 2,2-Dimethoxy-2-phenylacetophenone
A Technical Guide to the Physical and Chemical Properties of 2,2-Dimethoxy-2-phenylacetophenone
Introduction
2,2-Dimethoxy-2-phenylacetophenone, also known by trade names such as Irgacure 651 or its acronym DMPA, is a highly efficient photoinitiator.[1] It is a key component in ultraviolet (UV) curing systems, where it is used to initiate radical polymerization of various monomers and oligomers, such as acrylates.[1][2][3] Upon exposure to UV radiation, the molecule undergoes cleavage to generate free radicals, which in turn initiate a rapid polymerization process, converting a liquid formulation into a solid, cross-linked polymer network.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethoxy-2-phenylacetophenone, along with experimental protocols and safety information relevant to researchers, scientists, and professionals in drug development and material science.
Identification and Nomenclature
The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 2,2-dimethoxy-1,2-diphenylethanone[6][7] |
| Common Name | 2,2-Dimethoxy-2-phenylacetophenone[6][8] |
| CAS Number | 24650-42-8[6][8][9] |
| Molecular Formula | C₁₆H₁₆O₃[6][8] |
| Molecular Weight | 256.30 g/mol [6][7] |
| Synonyms | Benzil dimethyl ketal, DMPA, Irgacure 651, Esacure KB 1[6][9] |
Physical Properties
The physical characteristics of 2,2-Dimethoxy-2-phenylacetophenone determine its handling, storage, and application requirements. It typically appears as a white to off-white crystalline solid.[2][9]
| Property | Value |
| Appearance | White to off-white crystalline solid or powder[2][9][10] |
| Melting Point | 64 - 70 °C[8][9] |
| Boiling Point | 169 °C at 7 mmHg[8] |
| Density | 1.122 - 1.132 g/cm³[7] |
| Flash Point | >190 °C[7][8] |
| Water Solubility | 66.32 mg/L at 25 °C[8] |
| Other Solubilities | Soluble in organic solvents such as methylene chloride, acetone, chloroform, ethanol, and ether.[8][10] |
Chemical Properties and Reactivity
The utility of 2,2-Dimethoxy-2-phenylacetophenone is rooted in its photochemical reactivity.
Mechanism of Action as a Photoinitiator
As a Type I photoinitiator, DMPA undergoes an α-cleavage (Norrish Type I reaction) upon absorption of UV light.[11] This homolytic bond scission results in the formation of two distinct free radical species: a benzoyl radical and an α,α-dimethoxybenzyl radical.[11][12] These radicals are the active species that initiate the polymerization of monomers and oligomers in a formulation.
Figure 1: Photochemical cleavage of DMPA to generate free radicals.
Stability and Incompatibility
The compound is stable under normal storage conditions but is sensitive to light, which can cause degradation and loss of activity.[5][8][9] It is incompatible with strong oxidizing agents and strong acids.[7][8][9] No hazardous polymerization is known to occur under normal conditions.[9]
Spectroscopic Data for Structural Elucidation
The identity and purity of 2,2-Dimethoxy-2-phenylacetophenone are typically confirmed using a suite of spectroscopic techniques.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.[14] Spectra are often recorded in deuterated chloroform (CDCl₃).[15][16]
-
Infrared (IR) Spectroscopy: FTIR analysis helps identify key functional groups, such as the carbonyl (C=O) group and aromatic rings present in the structure.[14][17]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[14]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is crucial for identifying the wavelengths of maximum absorbance, which is essential for matching the photoinitiator with the emission spectrum of a UV light source for efficient curing.[11]
Spectra for this compound are widely available in chemical databases such as SpectraBase.[15][16][17]
Experimental Protocols
The following sections describe generalized protocols for determining the key physical and chemical properties of organic compounds like 2,2-Dimethoxy-2-phenylacetophenone.
Figure 2: A logical workflow for the identification and characterization of an organic compound.
Melting Point Determination [18][19]
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of approximately 3 mm.
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Boiling Point Determination (Simple Distillation) [18]
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. This should be performed in a fume hood.
-
Sample Introduction: The liquid sample (if the compound is melted) is placed in the round-bottom flask.
-
Heating: The flask is heated gently.
-
Data Recording: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded.
-
Sample Preparation: Approximately 20-30 mg of the solid compound is placed into a series of small test tubes.
-
Solvent Addition: A small volume (e.g., 0.5 mL) of a selected solvent (e.g., water, hexane, ethanol) is added to each test tube.
-
Observation: The mixture is agitated at room temperature, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.
-
Heating (Optional): If the compound is insoluble at room temperature, the test tube may be gently heated to determine solubility at elevated temperatures.
Safety and Handling
Proper handling of 2,2-Dimethoxy-2-phenylacetophenone is essential for laboratory safety.
-
Hazards: The compound may cause skin sensitization or an allergic skin reaction.[8][21] It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[22] It is also considered very toxic to aquatic life with long-lasting effects.[8][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and protective clothing to prevent skin exposure.[9][22][23]
-
Handling: Use with adequate ventilation and minimize dust generation.[23] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][23]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9][23] Protect from light.[9][23]
-
Disposal: This material and its container must be disposed of as hazardous waste.[8] Avoid release to the environment.[8][22]
References
- 1. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]
- 2. Actylis - 2,2'-Dimethoxy-2-Phenylacetophenone - Curing Agent - Ketones [solutions.actylis.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]
- 6. 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 90571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2,2-Dimethoxy-2-phenylacetophenone [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. theamericanjournals.com [theamericanjournals.com]
- 14. m.youtube.com [m.youtube.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. faculty.chas.uni.edu [faculty.chas.uni.edu]
- 20. amherst.edu [amherst.edu]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. echemi.com [echemi.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
